2-(tert-butylsulfanyl)ethane-1-thiol
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Overview
Description
2-(tert-Butylsulfanyl)ethane-1-thiol is a chemical compound with the molecular formula C₆H₁₄S₂ and a molecular weight of 150.3 g/mol . It is characterized by the presence of a tert-butylsulfanyl group attached to an ethane-1-thiol backbone. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 2-(tert-butylsulfanyl)ethane-1-thiol typically involves the reaction of tert-butylthiol with ethylene sulfide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the thiol group on the ethylene sulfide ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and yield.
Chemical Reactions Analysis
2-(tert-butylsulfanyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces a leaving group in another molecule.
Common reagents used in these reactions include hydrogen peroxide for oxidation and dithiothreitol for reduction. Major products formed from these reactions include disulfides, sulfoxides, and substituted thiols .
Scientific Research Applications
2-(tert-butylsulfanyl)ethane-1-thiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in studies involving thiol-disulfide exchange reactions, which are important in protein folding and redox biology.
Medicine: Research into potential therapeutic applications, such as antioxidant properties and drug delivery systems, is ongoing.
Mechanism of Action
The mechanism of action of 2-(tert-butylsulfanyl)ethane-1-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. These reactions are crucial in maintaining the redox balance within cells and can influence various biochemical pathways. The molecular targets include proteins with reactive cysteine residues, which can form disulfide bonds with the thiol group of the compound .
Comparison with Similar Compounds
2-(tert-butylsulfanyl)ethane-1-thiol can be compared with other thiol-containing compounds, such as:
Ethanethiol: A simpler thiol with a shorter carbon chain.
2-Mercaptoethanol: Contains a hydroxyl group in addition to the thiol group.
tert-Butylthiol: Lacks the ethane-1-thiol backbone but has a similar tert-butylsulfanyl group.
The uniqueness of this compound lies in its combination of the tert-butylsulfanyl group and the ethane-1-thiol backbone, which imparts specific chemical properties and reactivity .
Properties
IUPAC Name |
2-tert-butylsulfanylethanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14S2/c1-6(2,3)8-5-4-7/h7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOABOGBRQWNPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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